

Heptelidic Acid from Trichoderma: A Technical Guide to Its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: *Heptelidic acid*

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Abstract

Heptelidic acid, also known as koningic acid, is a potent sesquiterpene lactone produced by various fungi of the genus *Trichoderma*. First identified as an antibiotic, it has garnered significant scientific interest due to its specific and irreversible inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This activity gives **heptelidic acid** significant potential as an anti-cancer and anti-malarial agent. This technical guide provides an in-depth overview of the discovery and isolation of **heptelidic acid**, detailing its biological mechanism, experimental protocols for its purification, and key quantitative data for its characterization.

Discovery and Background

Heptelidic acid (C₁₅H₂₀O₅) was initially isolated from the culture broth of *Trichoderma virens* (formerly *Gliocladium virens*) and was first characterized as an antibacterial metabolite with high toxicity against anaerobic bacteria like *Bacteroides fragilis*.^[1] Its structure was elucidated using spectrometry and X-ray crystallography.^[1] Subsequent research identified the compound in other *Trichoderma* species, including *T. koningii*.^{[2][3]} Strains of *T. virens* are often classified into two groups, P and Q, based on their secondary metabolite profiles; P-strains were traditionally known to produce **heptelidic acid**.^[4] However, recent studies have shown that

genetic modification of Q-strains, such as the deletion of the non-ribosomal peptide synthetase (NRPS) gene Tex7, can induce significant accumulation of **heptelidic acid**.[\[4\]](#)

Physicochemical and Spectroscopic Data

Accurate characterization of **heptelidic acid** is crucial for its identification and quantification. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physicochemical Properties of **Heptelidic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₀ O ₅	[1] [5]
Molecular Weight	280.32 Da	[5]
CAS Number	57710-57-3	[5]
Appearance	White solid	[6]
Solubility	Soluble in DMSO, ethanol, methanol, and water (1 mg/mL)	[5] [6]
Alternate Names	Koningic acid, Avocettin	[4] [5]

Table 2: Spectroscopic Data for **Heptelidic Acid** Characterization

Data Type	Key Features / Peaks	Reference(s)
^1H NMR	Data available but specific peak assignments require further sourcing.	
^{13}C NMR	Data available but specific peak assignments require further sourcing.	
Mass Spectrometry	Molecular Ion: $[\text{M}+\text{H}]^+$, $[\text{M}-\text{H}]^-$ consistent with $\text{C}_{15}\text{H}_{20}\text{O}_5$	
UV-Vis (λ_{max})	219.8 ± 0.1 nm (in Methanol)	[4]

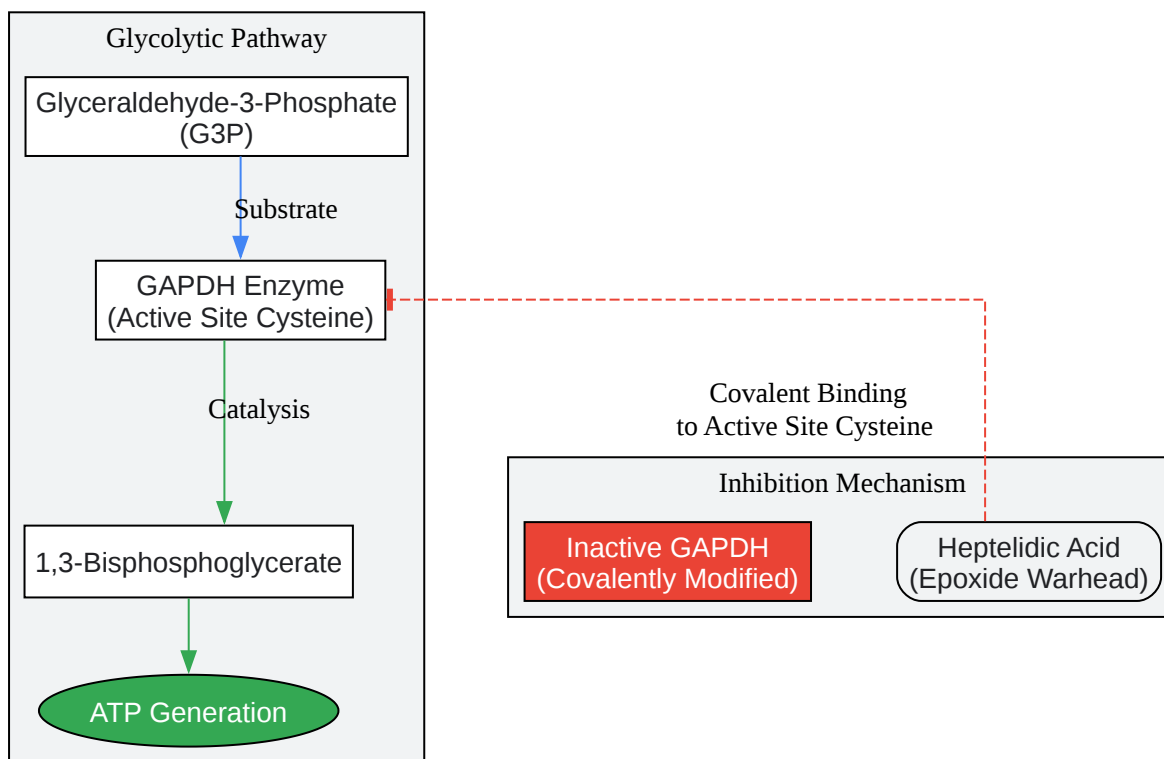
Biological Activity and Mechanism of Action

Heptelidic acid's primary biological significance lies in its role as a potent and specific inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

GAPDH Inhibition

GAPDH is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. **Heptelidic acid** acts as an irreversible inhibitor by covalently binding to the catalytic cysteine residue (Cys149 or Cys152 depending on the organism) in the active site of the enzyme. This covalent modification is facilitated by the molecule's epoxide "warhead," which is attacked by the thiolate of the active site cysteine.[7][8] This inactivation blocks the glycolytic flux, leading to a depletion of ATP.[2][5]

Signaling Pathway of GAPDH Inhibition by Heptelidic Acid



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Caption: Mechanism of GAPDH inhibition by **heptelidic acid**.

Anti-Cancer and Other Activities

The reliance of many cancer cells on aerobic glycolysis (the Warburg effect) makes them particularly vulnerable to GAPDH inhibition. By disrupting ATP production in these high-glycolytic cells, **heptelidic acid** can selectively induce apoptosis.[5] Its anti-cancer effects have been demonstrated in various cancer models, including pancreatic cancer and melanoma.[9] Additionally, **heptelidic acid** has shown anti-malarial activity against *Plasmodium falciparum* and inhibitory effects on certain DNA polymerases.[5][10]

Table 3: Bioactivity of **Heptelidic Acid**

Activity Target	Metric	Value	Reference(s)
GAPDH Inhibition	K _i	1.6 μ M	[5]
Caspase-3 Induction	IC ₅₀	40 μ M	[5]
DNA Polymerase β , λ , TdT	K _i	5.2 - 9.5 μ M	[5]

Experimental Protocols: Isolation and Purification

The following protocols are synthesized from methodologies described for the isolation of **heptelidic acid** from *Trichoderma virens*. The highest yields have been reported from genetically modified strains.[4]

Fungal Strain and Culture Conditions

- Strain: *Trichoderma virens* Δ tex7 mutant strain (induces over-production of **heptelidic acid**). Wild-type P-strains can also be used.[4]
- Inoculum Preparation: Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 25°C for 7 days until sporulation is observed.
- Liquid Culture Medium: Prepare Potato Dextrose Broth (PDB).
- Fermentation: Inoculate 250 mL of sterile PDB in a 500 mL Erlenmeyer flask with a spore suspension or mycelial plugs from the PDA plate.
- Incubation: Incubate the culture flasks at 28°C on a rotary shaker at 150 rpm for 7-10 days. Stationary cultures can also be used and may alter the metabolite profile.

Extraction of Heptelidic Acid

- Culture Separation: After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or vacuum filtration.
- Liquid-Liquid Extraction:
 - Transfer the culture filtrate to a separatory funnel.

- Add an equal volume of ethyl acetate.
- Shake vigorously for 5-10 minutes and allow the layers to separate.
- Collect the upper organic (ethyl acetate) layer.
- Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.^[4]
- Solvent Evaporation: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

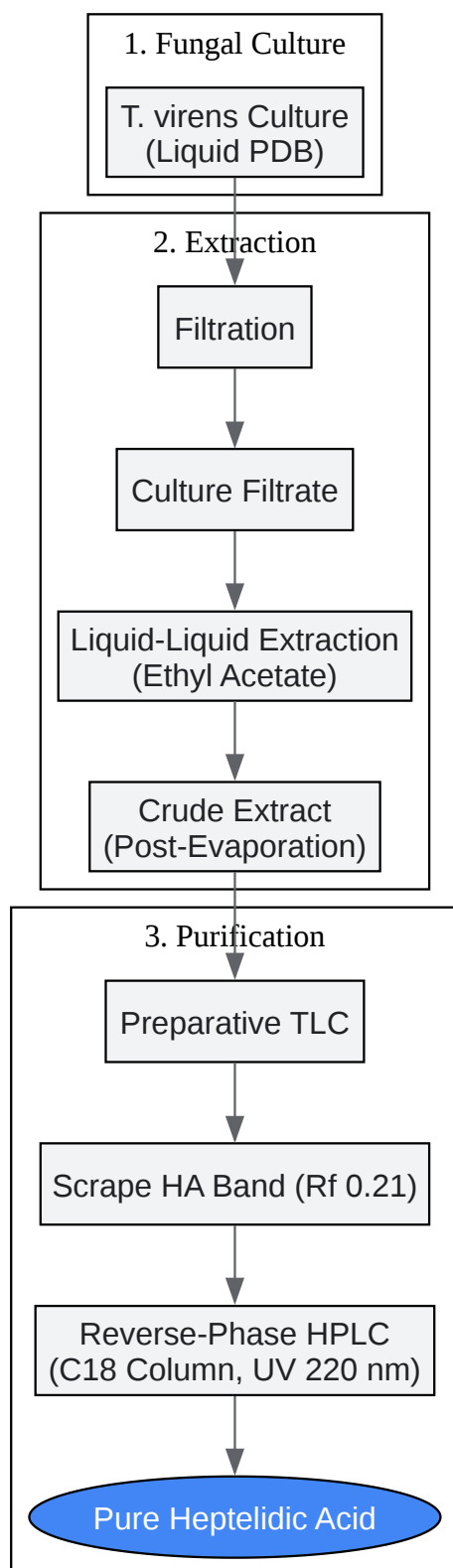
Purification of Heptelidic Acid

- Thin-Layer Chromatography (TLC) - Initial Purification:
 - Dissolve the crude extract in a small volume of methanol.
 - Spot the dissolved extract onto silica gel TLC plates.
 - Develop the plates in a suitable solvent system (e.g., a mixture of chloroform and methanol).
 - Visualize the separated compounds under UV light (254 nm). **Heptelidic acid** will appear as a distinct band (reported R_f of 0.21).^[4]
 - Scrape the silica band corresponding to **heptelidic acid** from the plate.
 - Extract the compound from the silica using methanol or ethyl acetate, filter, and evaporate the solvent. This yields a partially purified, tacky white solid.^[4]
- High-Performance Liquid Chromatography (HPLC) - Final Purification:
 - Dissolve the partially purified solid in the mobile phase.
 - Perform preparative or semi-preparative HPLC using a C18 column.
 - Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used.

- Detection: Monitor the eluent using a UV detector at ~220 nm.[4]
- Fraction Collection: Collect the peak corresponding to **heptelidic acid** (reported retention time of 23.8 ± 0.1 min under specific conditions).[4]
- Evaporate the solvent from the collected fraction to obtain pure **heptelidic acid**.

Yield: A reported concentration of 71.38 mg/L was obtained from a 250 mL culture filtrate of the *T. virens* Δ tex7 mutant.[4]

Isolation and Purification Workflow

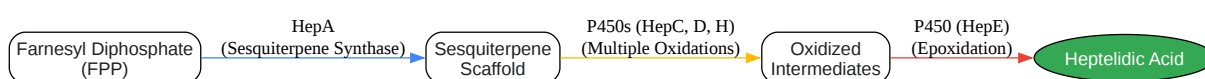


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Caption: Workflow for the isolation and purification of **heptelidic acid**.

Biosynthesis of Heptelidic Acid

The biosynthesis of **heptelidic acid** in *Trichoderma* is governed by a conserved biosynthetic gene cluster (BGC).[7] The pathway begins with a sesquiterpene synthase (HepA) and involves a series of oxidations catalyzed by cytochrome P450 monooxygenases (P450s) to form the characteristic fused lactone ring system and the reactive epoxide warhead.[7] The producing fungus protects itself through a self-resistance mechanism involving a GAPDH isozyme (HepG) encoded within the same gene cluster, which is less sensitive to **heptelidic acid** inhibition.[7]



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Caption: Simplified biosynthetic pathway of **heptelidic acid**.

Conclusion

Heptelidic acid stands out as a promising natural product from *Trichoderma* with a well-defined mechanism of action targeting a fundamental metabolic pathway. Its specific inhibition of GAPDH provides a strong rationale for its development as a therapeutic agent, particularly in oncology. The methodologies outlined in this guide for its isolation and purification, especially leveraging genetically modified strains, provide a clear path for researchers to obtain this compound for further study. Future research may focus on optimizing fermentation conditions for higher yields, exploring synthetic derivatives to enhance efficacy and reduce toxicity, and further elucidating its complex regulatory role in the producing organism.

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- To cite this document: BenchChem. [Heptelidic Acid from Trichoderma: A Technical Guide to Its Discovery, Isolation, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673122#heptelidic-acid-discovery-and-isolation-from-trichoderma]

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